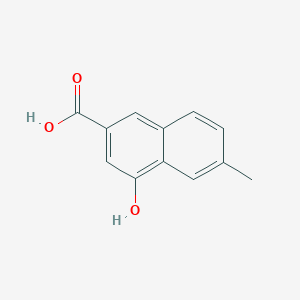
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-
描述
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
- Oxidation of the hydroxyl group forms 4-oxo-6-methylnaphthalene-2-carboxylic acid.
- Reduction of the carboxylic acid group forms 4-hydroxy-6-methylnaphthalene-2-methanol.
- Substitution reactions can yield various derivatives depending on the electrophile used .
科学研究应用
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and cytotoxic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- 4-Hydroxy-2-naphthoic acid
- 6-Methyl-2-naphthoic acid
- 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid
Comparison: 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl- is unique due to the specific positions of its functional groups, which confer distinct chemical and biological properties. Compared to 4-Hydroxy-2-naphthoic acid, it has an additional methyl group that can influence its reactivity and interactions. Similarly, the position of the hydroxyl and carboxylic acid groups differentiates it from 6-Methyl-2-naphthoic acid and 2-Hydroxy-6-methylnaphthalene-1-carboxylic acid, affecting its overall properties and applications .
属性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-hydroxy-6-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-6,13H,1H3,(H,14,15) |
InChI 键 |
INPANYUOLUYVKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2C=C1)C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
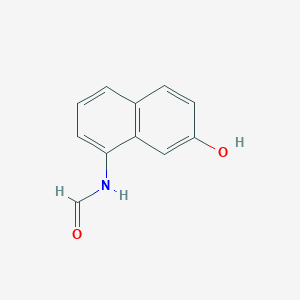
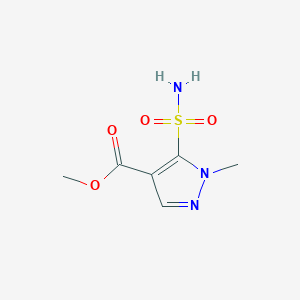
![2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt](/img/structure/B8792068.png)
![methyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B8792075.png)
![Methyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8792078.png)
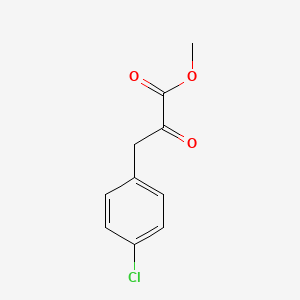
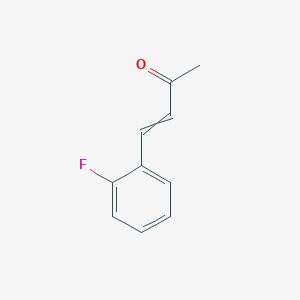
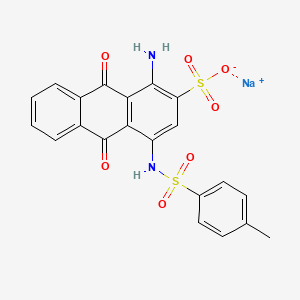
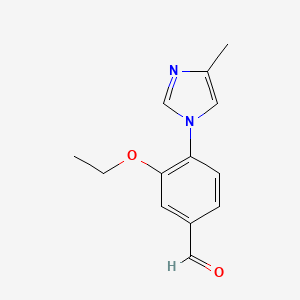
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-](/img/structure/B8792106.png)
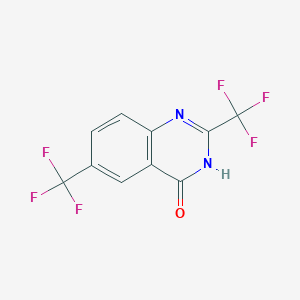
methanone](/img/structure/B8792122.png)
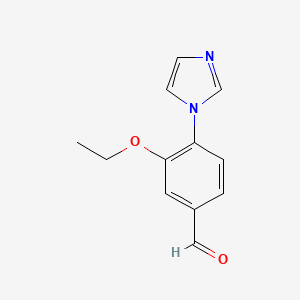
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8792130.png)
